molecular formula C12H14BrNO B170039 6-Bromo-1,4,4-trimethyl-3,4-dihydroquinolin-2(1H)-one CAS No. 144583-92-6

6-Bromo-1,4,4-trimethyl-3,4-dihydroquinolin-2(1H)-one

Cat. No.: B170039
CAS No.: 144583-92-6
M. Wt: 268.15 g/mol
InChI Key: OOAOOSQZJDXRKB-UHFFFAOYSA-N
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Description

6-Bromo-1,4,4-trimethyl-3,4-dihydroquinolin-2(1H)-one is a synthetic organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-1,4,4-trimethyl-3,4-dihydroquinolin-2(1H)-one typically involves the bromination of 1,4,4-trimethyl-3,4-dihydroquinolin-2(1H)-one. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like chloroform or acetic acid under controlled temperature conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale bromination reactions with optimized conditions for yield and purity. Continuous flow reactors might be employed to ensure consistent product quality and efficient production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming quinoline N-oxides.

    Reduction: Reduction reactions might convert the compound to its corresponding amine derivative.

    Substitution: Nucleophilic substitution reactions can occur at the bromine atom, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (mCPBA).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Amine derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Bromo-1,4,4-trimethyl-3,4-dihydroquinolin-2(1H)-one would depend on its specific biological target. Generally, quinoline derivatives can interact with enzymes, receptors, or DNA, leading to various biological effects. The bromine atom might enhance the compound’s reactivity and binding affinity to its molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • 6-Chloro-1,4,4-trimethyl-3,4-dihydroquinolin-2(1H)-one
  • 6-Fluoro-1,4,4-trimethyl-3,4-dihydroquinolin-2(1H)-one
  • 6-Iodo-1,4,4-trimethyl-3,4-dihydroquinolin-2(1H)-one

Uniqueness

6-Bromo-1,4,4-trimethyl-3,4-dihydroquinolin-2(1H)-one is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity compared to its chloro, fluoro, and iodo analogs.

Properties

IUPAC Name

6-bromo-1,4,4-trimethyl-3H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrNO/c1-12(2)7-11(15)14(3)10-5-4-8(13)6-9(10)12/h4-6H,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOAOOSQZJDXRKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=O)N(C2=C1C=C(C=C2)Br)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90626571
Record name 6-Bromo-1,4,4-trimethyl-3,4-dihydroquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90626571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

144583-92-6
Record name 6-Bromo-1,4,4-trimethyl-3,4-dihydroquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90626571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

N-(4-bromophenyl)-N-methyl-3-methyl-2-butenamide (Intermediate 54, 6.42 g, 24 mmol) was heated to 130° C. and aluminum chloride (5 g, 37.4 mmol) was added in portions over 0.5 h. The reaction mixture was stirred for 1 hour at the same temperature and then cooled to room temperature. Ice was added cautiously to the solid, followed by ˜200 mL of iced water. The reaction mixture was then extracted with ether (×2) and dichloromethane (×1) and the combined organic phase was dried over anhydrous magnesium sulfate and evaporated in vacuo to yield a brown solid. The solid was treated with hexane-dichloromethane and filtered to afford 1.7 g of product. The mother liquor was evaporated and purified by flash column chromatography on silica gel (230-400 mesh) to afford 2.9 g of the title compound as a solid (total 72%).
Name
N-(4-bromophenyl)-N-methyl-3-methyl-2-butenamide
Quantity
6.42 g
Type
reactant
Reaction Step One
Name
Intermediate 54
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
reactant
Reaction Step Three
Name
hexane dichloromethane
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

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